2-Chloro-6-iodopyrazine
Overview
Description
2-Chloro-6-iodopyrazine is a heterocyclic aromatic compound with the molecular formula C₄H₂ClIN₂ It is characterized by the presence of both chlorine and iodine atoms attached to a pyrazine ring
Mechanism of Action
Target of Action
A similar compound, 2-amino-6-chloropyrazine, has been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
Based on the interaction of 2-amino-6-chloropyrazine with cdk2, it can be inferred that 2-chloro-6-iodopyrazine might also interact with similar targets, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with cdk2, it may influence pathways related to cell cycle regulation .
Pharmacokinetics
Some properties have been predicted :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier .
These properties could influence the bioavailability of this compound, but further studies are needed to confirm these predictions.
Result of Action
Given its potential interaction with CDK2, it may influence cell cycle regulation .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is a CYP1A2 inhibitor . This suggests that 2-Chloro-6-iodopyrazine may interact with enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.
Molecular Mechanism
It is known that pyrazine derivatives can undergo various transition metal-catalyzed reactions, such as Sonogashira, Heck, Suzuki, and Stille reactions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a high solubility in water , suggesting that it could be stable in aqueous solutions over time
Metabolic Pathways
It is known that pyrazine derivatives can undergo various metabolic reactions
Preparation Methods
The synthesis of 2-Chloro-6-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrazine using iodine and a suitable oxidizing agent. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Negishi reaction, where 2-chloropyrazine is reacted with an acetylenic zinc reagent to yield the desired product .
Chemical Reactions Analysis
2-Chloro-6-iodopyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille reactions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-iodopyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-6-iodopyrazine can be compared with other halogenated pyrazines, such as:
- 2-Chloro-5-iodopyrazine
- 2-Bromo-6-iodopyrazine
- 2-Chloro-3-iodopyrazine
These compounds share similar reactivity patterns but differ in their specific substitution positions, which can influence their chemical behavior and applications. The unique combination of chlorine and iodine in this compound provides distinct reactivity that can be exploited in various synthetic transformations .
Properties
IUPAC Name |
2-chloro-6-iodopyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZLLWLBKKQGKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120531-35-3 | |
Record name | 2-chloro-6-iodopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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